Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)

CAS No.: 85959-20-2

Cat. No.: VC20293505

Molecular Formula: C28H15N3Na2O10S2

Molecular Weight: 663.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85959-20-2 |

|---|---|

| Molecular Formula | C28H15N3Na2O10S2 |

| Molecular Weight | 663.5 g/mol |

| IUPAC Name | disodium;1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxo-3-sulfonatoanthracen-1-ylidene)amino]anthracene-2-sulfonate |

| Standard InChI | InChI=1S/C28H17N3O10S2.2Na/c29-23-17(42(36,37)38)9-15(19-21(23)27(34)13-7-3-1-5-11(13)25(19)32)31-16-10-18(43(39,40)41)24(30)22-20(16)26(33)12-6-2-4-8-14(12)28(22)35;;/h1-10,29,33,35H,30H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

| Standard InChI Key | FOCGNXRDPNHPIK-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)[O-])N=C4C=C(C(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-])O.[Na+].[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

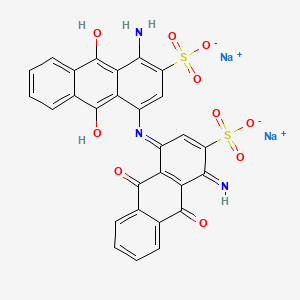

Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) consists of two anthraquinone moieties linked by an iminobis (-NH-) group. Each anthracene core is substituted with amino (-NH) and sulphonate (-SONa) groups at the 1- and 2-positions, respectively. The disodium counterions enhance water solubility, a hallmark of sulphonated dyes .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 85959-20-2 |

| Molecular Formula | |

| Molecular Weight | 663.54 g/mol |

| Appearance | Powder or liquid |

| Assay (Purity) | ≥99% |

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via sequential sulphonation and amination of anthraquinone precursors. A plausible pathway involves:

-

Sulphonation: Anthraquinone is sulphonated at the 2-position using fuming sulphuric acid.

-

Amination: Introduction of amino groups via nitration followed by reduction.

-

Iminobis Linkage Formation: Coupling two anthraquinone units through a diamine intermediate under alkaline conditions .

Table 2: Industrial Synthesis Parameters

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Sulphonation | HSO, SO | Temperature control (50–80°C) |

| Amination | HNO, H/Pd catalyst | pH adjustment (6–8) |

| Coupling | NH-R-NH, NaOH | Stirring duration (12–24 hrs) |

Scalability and Challenges

Industrial production prioritizes cost-effective reagents and waste minimization. Challenges include managing exothermic reactions during sulphonation and ensuring complete reduction of nitro groups to prevent impurities . Suppliers such as Zibo Hangyu Biotechnology and Chemlyte Solutions offer the compound in gram-to-kilogram quantities, indicating scalable synthesis protocols .

Physicochemical Properties

Solubility and Stability

The disodium sulphonate groups confer high water solubility (>50 g/L at 25°C), critical for aqueous dye formulations. The compound is stable under dry, dark conditions but may degrade upon prolonged exposure to UV light or acidic environments .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 15–25°C |

| Light Sensitivity | Store in amber glass |

| Incompatible Materials | Strong acids, oxidizing agents |

Thermal Properties

Applications and Functional Utility

Dye and Pigment Industry

As a structural analog of C.I. Acid Blue 145 , this compound likely serves as a precursor for synthetic dyes. Sulphonated anthraquinones are valued for their vivid hues and wash-fastness in textiles.

Table 4: Comparative Dye Performance

| Property | Disodium 4,4'-Iminobis Derivative | Conventional Azo Dyes |

|---|---|---|

| Color Fastness | Excellent | Moderate |

| Solubility | High | Variable |

| Environmental Impact | Lower toxicity | Higher BOD/COD |

Biomedical Research

While direct studies are lacking, structurally related anthraquinones exhibit bioactivity. For example, Acid Black 48 (CAS 1328-24-1) demonstrates antimicrobial and antioxidant properties. Hypothetically, the amino and sulphonate groups in this compound could facilitate interactions with microbial membranes or free radicals.

Future Research Directions

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Application Expansion: Exploration in photodynamic therapy or electronic materials.

-

Synthetic Optimization: Green chemistry approaches to reduce sulphuric acid waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume